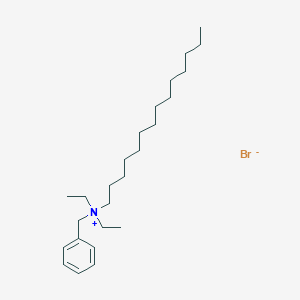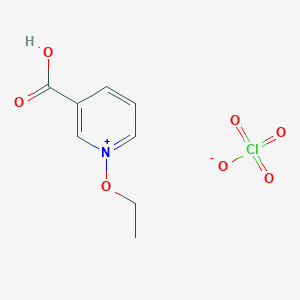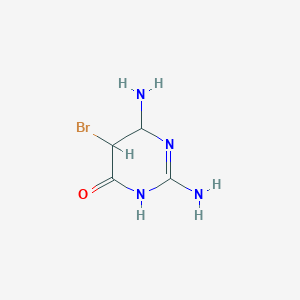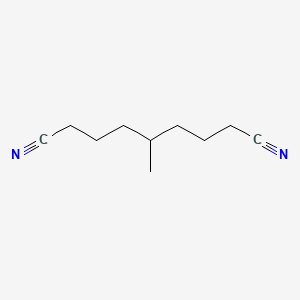phosphane CAS No. 89982-67-2](/img/structure/B14373608.png)
[Bis(trimethylsilyl)methyl](di-tert-butyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)methylphosphane is a unique organophosphorus compound characterized by the presence of both silyl and tert-butyl groups attached to a phosphane core
Vorbereitungsmethoden
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of di-tert-butylphosphine with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the silylation process.
Analyse Chemischer Reaktionen
Bis(trimethylsilyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or tert-butyl groups are replaced by other functional groups.
Coordination: The phosphane can coordinate to transition metals, forming complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are important in catalytic processes.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug development.
Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. The molecular targets include transition metal atoms, and the pathways involved are typically related to catalytic cycles in organometallic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis(trimethylsilyl)methylphosphane include other silyl-substituted phosphanes and tert-butyl-substituted phosphanes. What sets Bis(trimethylsilyl)methylphosphane apart is its unique combination of both silyl and tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand environments.
Some similar compounds include:
- Trimethylsilylphosphane
- Di-tert-butylphosphane
- Triethylsilylphosphane
These compounds share some structural similarities but differ in their reactivity and applications due to the variations in their substituents.
Eigenschaften
CAS-Nummer |
89982-67-2 |
|---|---|
Molekularformel |
C15H37PSi2 |
Molekulargewicht |
304.60 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-ditert-butylphosphane |
InChI |
InChI=1S/C15H37PSi2/c1-14(2,3)16(15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI-Schlüssel |
LMGIUMCTTOATMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C([Si](C)(C)C)[Si](C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)


-lambda~5~-phosphanethione](/img/structure/B14373572.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)



